Mahanimbilol
Overview
Description
Mahanimbilol is a natural compound primarily extracted from plants of the genus Mahanimbia, such as Mahanimbia africana. It is a member of the carbazole alkaloids, characterized by a tricyclic aromatic basic skeleton with a central pyrrole ring fused between two benzene rings. This compound has a variety of biological activities, including antibacterial, anti-inflammatory, and antioxidant effects .
Preparation Methods
Mahanimbilol is mainly prepared through extraction and isolation from plants. The typical method involves solvent extraction to separate this compound from other components. The extract is then purified and crystallized to obtain this compound with high purity . Industrial production methods also rely on similar extraction techniques, ensuring the compound is isolated in sufficient quantities for research and application .
Chemical Reactions Analysis
Mahanimbilol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives .
Scientific Research Applications
Mahanimbilol has a wide range of applications in scientific research. It is used in studying malignancies, inflammatory responses, and autoimmune maladies. By targeting and impairing deviant cellular pathways, this compound actively inhibits the abnormal growth of cells and promotes apoptotic processes. This makes it a valuable compound in cancer research and treatment. Additionally, its antibacterial and anti-inflammatory properties are explored in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of Mahanimbilol involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit the activity of certain enzymes involved in inflammatory pathways, reducing inflammation and promoting healing. It also induces apoptosis in cancer cells by activating specific apoptotic pathways .
Comparison with Similar Compounds
Mahanimbilol is unique among carbazole alkaloids due to its specific structure and biological activities. Similar compounds include mahanimbine, murrayamine-J, murrayazolinol, murrayakoeninol, and bicyclomahanimbine. These compounds share a similar carbazole skeleton but differ in their substituents and biological activities. For example, mahanimbine and murrayamine-J also exhibit anticancer properties, but their mechanisms of action and efficacy may vary .
Properties
IUPAC Name |
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methyl-9H-carbazol-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO/c1-15(2)8-7-9-16(3)12-13-19-22-20(14-17(4)23(19)25)18-10-5-6-11-21(18)24-22/h5-6,8,10-12,14,24-25H,7,9,13H2,1-4H3/b16-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSIAXXILAGJKE-FOWTUZBSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)CC=C(C)CCC=C(C)C)NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1O)C/C=C(\C)/CCC=C(C)C)NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301169727 | |
Record name | 1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-3-methyl-9H-carbazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301169727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77156-13-9 | |
Record name | 1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-3-methyl-9H-carbazol-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77156-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-3-methyl-9H-carbazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301169727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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